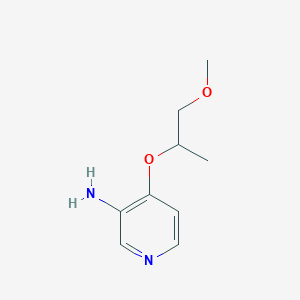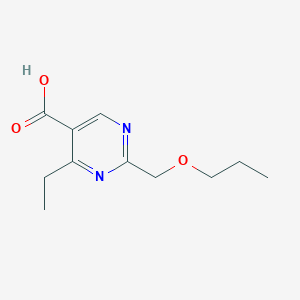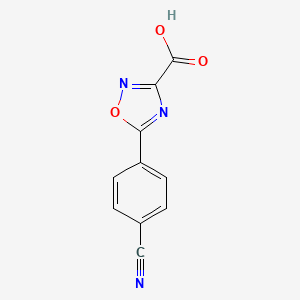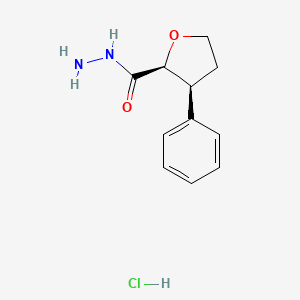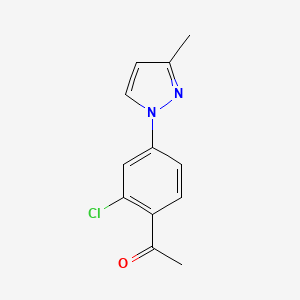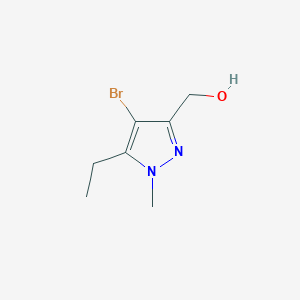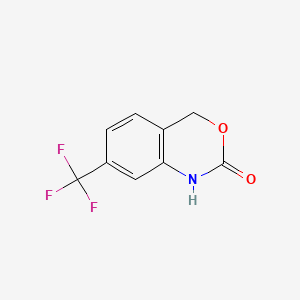
5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the pyridinone core with a tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methylpyridin-2(1h)-one
- 5-Amino-1-ethylpyridin-2(1h)-one
- 5-Amino-1-(tetrahydro-2h-furan-4-yl)methyl)pyridin-2(1h)-one
Uniqueness
5-Amino-1-((tetrahydro-2h-pyran-4-yl)methyl)pyridin-2(1h)-one is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which can impart specific chemical and biological properties. This structural feature may enhance the compound’s stability, solubility, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-1-(oxan-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-10-1-2-11(14)13(8-10)7-9-3-5-15-6-4-9/h1-2,8-9H,3-7,12H2 |
InChI Key |
FDLCZHCOCVIVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
